molecular formula C15H24 B1252223 beta-Sesquiphellandrene

beta-Sesquiphellandrene

Cat. No. B1252223
M. Wt: 204.35 g/mol
InChI Key: PHWISBHSBNDZDX-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-sesquiphellandrene is a sesquiterpene that is cyclohexene in which the hydrogens at position 6 are replaced by a methylidene group and in which the pro-R hydrogen at position 3 is replaced by a (2S)-6-methylhept-5-en-2-yl group. It has a role as a plant metabolite. It is a sesquiterpene and an alicyclic compound.

Scientific Research Applications

Inhibitory Effects on Viral Proteins

Beta-Sesquiphellandrene, a compound found in ginger, has been studied for its interaction with viral proteins. Research indicates that it binds effectively to spike protein and membrane glycoprotein polyprotein of SARS-CoV2 and SFTS viruses, suggesting potential use in treating diseases caused by these pathogens. This finding was established through molecular docking and simulation studies, indicating beta-Sesquiphellandrene's potential as a pharmacoactive compound for controlling harmful viruses (Joshi, Krishnan, & Kaushik, 2020).

Production in Heterologous Hosts

Beta-Sesquiphellandrene has been successfully produced in heterologous hosts. For instance, Lactococcus lactis, a food-grade organism, was engineered to produce beta-Sesquiphellandrene. This was achieved by cloning and expressing a sesquiterpene synthase gene from the Malaysian plant Persicaria minor in L. lactis. Overexpressing certain pathway enzymes in L. lactis increased beta-Sesquiphellandrene production (Song et al., 2012).

Role in Insect Communication

Beta-Sesquiphellandrene is identified as a male-produced sex pheromone in the neotropical redbanded stink bug, Piezodorus guildinii. This compound, found in sexually mature males, attracts female bugs, indicating its potential use in pest management strategies (Borges, Millar, Laumann, & Moraes, 2007).

Antirhinoviral Activity

Beta-Sesquiphellandrene isolated from Indonesian ginger exhibited significant antirhinoviral activity. This discovery points to its potential therapeutic application in treating rhinovirus infections (Denyer, Jackson, Loakes, Ellis, & Young, 1994).

properties

Product Name

beta-Sesquiphellandrene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(3R)-3-[(2S)-6-methylhept-5-en-2-yl]-6-methylidenecyclohexene

InChI

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,10,14-15H,3,5,7,9,11H2,1-2,4H3/t14-,15+/m0/s1

InChI Key

PHWISBHSBNDZDX-LSDHHAIUSA-N

Isomeric SMILES

C[C@@H](CCC=C(C)C)[C@H]1CCC(=C)C=C1

Canonical SMILES

CC(CCC=C(C)C)C1CCC(=C)C=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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